

Thermodynamic Properties of Triamantane Crystals: A Technical Guide

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Compound of Interest

Compound Name: Triamantane

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Abstract

Triamantane (C₁₈H₂₄), a member of the diamondoid series, possesses a rigid, cage-like hydrocarbon structure that imparts unique physicochemical properties, including high thermal stability. These characteristics make it a molecule of significant interest in nanotechnology, materials science, and as a scaffold in drug development. A thorough understanding of the thermodynamic properties of **triamantane** in its crystalline state is crucial for its application and for the prediction of its behavior under various conditions. This technical guide provides a summary of the known thermodynamic data for **triamantane** crystals, outlines the experimental methodologies for their determination, and presents a generalized workflow for such characterization. Due to the limited availability of comprehensive experimental data for **triamantane**, this guide also includes comparative data for the lower diamondoids, adamantane and diamantane, to provide a broader context.

Introduction to Triamantane

Triamantane is a higher diamondoid molecule composed of three fused adamantane cages. Its carbon framework is a small, hydrogen-terminated fragment of the diamond lattice, resulting in a highly stable and strain-free structure.^[1] This inherent stability leads to a high melting point compared to other hydrocarbons of similar molecular weight. The estimated melting point for **triamantane** is 221.5 °C.^[1] Like other diamondoids, **triamantane** can exist in different

crystalline phases, and understanding the transitions between these phases is key to its application.

Quantitative Thermodynamic Data

The available quantitative thermodynamic data for **triamantane** crystals is sparse compared to that of adamantane and diamantane. A known solid-solid phase transition has been reported, the details of which are provided in the table below. For comparative purposes, data for adamantane and diamantane are also included.

Table 1: Thermodynamic Properties of **Triamantane** and Other Lower Diamondoids

Property	Triamantane	Adamantane	Diamantane
Formula	C ₁₈ H ₂₄	C ₁₀ H ₁₆	C ₁₄ H ₂₀
Molar Mass (g/mol)	240.38	136.23	188.32
Melting Point (°C)	221.5 (est.) ^[1]	~270 (sublimes) ^[1]	~236.5 ^[1]
Solid-Solid Phase Transition			
Transition Temperature (K)	293.65 ^[1]	208.6 ^[2]	-
Enthalpy of Transition (ΔH _{trs}) (kJ/mol)	1.06 (Phase II → I) ^[1]	3.38 (Tetragonal → Cubic) ^[2]	-
Entropy of Transition (ΔS _{trs}) (J/mol·K)	3.77 (Phase II → I) ^[1]	16.2 (Tetragonal → Cubic) ^[2]	-
Enthalpy of Sublimation (ΔH _{sub}) (kJ/mol)	Not available	58.3 (at 308 K)	95.94 ^[3]

Note: The entropy of transition for **triamantane** is reported as 3.77 kJ/mol in the source, which is dimensionally inconsistent and likely a typographical error. It is presented here as J/mol·K for consistency with standard units for entropy of transition.

Experimental Protocols

Detailed experimental protocols for the thermodynamic characterization of **triamantane** are not readily available in the literature. However, the methodologies employed for analogous compounds like adamantane and its derivatives are well-established. These standard techniques would be directly applicable to the study of **triamantane** crystals.

Adiabatic Calorimetry

Adiabatic calorimetry is a highly precise method for determining the heat capacity (C_p) of a substance as a function of temperature. It can also be used to measure the enthalpy and entropy of phase transitions.

- Principle: A sample is placed in a calorimeter that is thermally isolated from its surroundings. A known amount of electrical energy is supplied to the sample, and the resulting temperature increase is measured.
- Methodology:
 - A precisely weighed sample of crystalline **triamantane** is sealed in a sample container within the adiabatic calorimeter.
 - The calorimeter is cooled to the starting temperature (e.g., near liquid helium temperature).
 - A series of measurements are taken by introducing a known quantity of electrical energy to the sample and measuring the resulting temperature rise once thermal equilibrium is reached.
 - The heat capacity is calculated at each temperature point.
 - In the region of a phase transition, the energy is supplied until the transition is complete, allowing for the determination of the enthalpy of transition. The entropy of transition is then calculated from the enthalpy and the transition temperature.

Differential Scanning Calorimetry (DSC)

DSC is a widely used thermal analysis technique to study phase transitions and measure heat capacity.

- Principle: The difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.
- Methodology:
 - A small, accurately weighed sample of **triamantane** is placed in a sample pan, and an empty pan is used as a reference.
 - The sample and reference are heated or cooled at a constant rate.
 - The differential heat flow to the sample and reference is monitored.
 - An endothermic or exothermic peak in the DSC curve indicates a phase transition. The area under the peak is proportional to the enthalpy of the transition.^[4]

Combustion Calorimetry

This technique is used to determine the enthalpy of formation of a compound.

- Principle: A sample is completely combusted in a high-pressure oxygen environment within a sealed container (a "bomb"). The heat released by the combustion reaction is measured.
- Methodology:
 - A pellet of known mass of **triamantane** is placed in the bomb calorimeter.
 - The bomb is sealed, filled with high-pressure oxygen, and placed in a container of a known volume of water.
 - The sample is ignited, and the temperature change of the water is measured.
 - From the heat of combustion, the standard enthalpy of formation can be calculated using Hess's law.

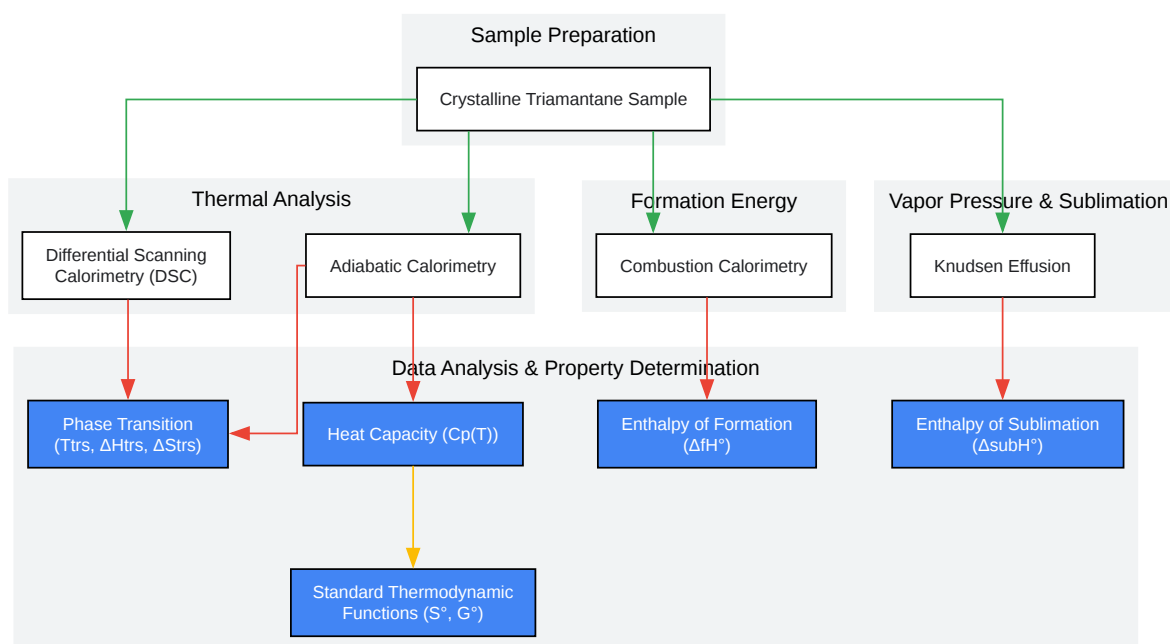
Knudsen Effusion and Torsion-Effusion Methods

These methods are used to measure the vapor pressure of a solid as a function of temperature, from which the enthalpy of sublimation can be derived using the Clausius-Clapeyron equation.

- Principle: The rate of effusion of a vapor through a small orifice in a temperature-controlled cell is measured.
- Methodology:
 - A sample of **triamantane** is placed in a Knudsen cell, which is an isothermal container with a small hole.
 - The cell is heated to a specific temperature in a high vacuum.
 - The rate of mass loss due to the effusion of the vapor is measured.
 - The vapor pressure is calculated from the effusion rate.
 - This is repeated at various temperatures to determine the enthalpy of sublimation.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the comprehensive thermodynamic characterization of a crystalline molecular solid like **triamantane**, based on the experimental protocols described above.



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